

Application Note: Determination of C.I. Vat Yellow 2 Purity

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Compound of Interest

Compound Name: C.I. Vat Yellow 2

Cat. No.: B1669114

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Introduction

C.I. Vat Yellow 2 (CAS No. 129-09-9) is an anthraquinone-based vat dye known for its use in dyeing cellulosic fibers and for paper dyeing.[1][2] It is a yellow-brown or orange powder that is insoluble in water and ethanol.[1][3] The molecular formula of **C.I. Vat Yellow 2** is $C_{28}H_{14}N_2O_2S_2$, with a molecular weight of 474.56 g/mol.[2] Given its industrial applications, ensuring the purity of **C.I. Vat Yellow 2** is crucial for consistent product quality and performance. This document outlines a detailed protocol for determining the purity of **C.I. Vat Yellow 2** using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for the separation and quantification of components in a mixture.

Principle

This method employs reverse-phase HPLC (RP-HPLC) with UV-Vis detection to separate **C.I. Vat Yellow 2** from its impurities. The principle of this technique is the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, and the resulting peak areas are used to calculate the purity.

Experimental Protocols

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Chemicals and Reagents:
 - **C.I. Vat Yellow 2** reference standard (purity >98%)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or ultrapure)
 - Trifluoroacetic acid (TFA), HPLC grade
 - N,N-Dimethylformamide (DMF), HPLC grade
 - Nitrobenzene (analytical grade)

Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) TFA in Water.
- Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of the **C.I. Vat Yellow 2** reference standard.
 - Dissolve the standard in a minimal amount of nitrobenzene with gentle heating.
 - Once dissolved, dilute with DMF to a final volume of 100 mL to obtain a stock solution of approximately 100 μ g/mL.
 - From the stock solution, prepare a series of calibration standards by further dilution with DMF to concentrations ranging from 1 μ g/mL to 50 μ g/mL.

- Sample Solution Preparation:
 - Accurately weigh approximately 10 mg of the **C.I. Vat Yellow 2** sample.
 - Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration within the calibration range.
 - Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The following HPLC conditions are recommended and may require optimization for specific systems and columns.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile)
Gradient Program	0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25-26 min: 95-50% B; 26-30 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	Determined by UV-Vis scan of C.I. Vat Yellow 2 (typically in the 400-450 nm range for yellow dyes)
Injection Volume	10 µL

Data Analysis and Purity Calculation

- Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

- Inject the sample solution and identify the peak corresponding to **C.I. Vat Yellow 2** based on the retention time of the reference standard.
- Calculate the concentration of **C.I. Vat Yellow 2** in the sample solution using the calibration curve.
- The purity of the **C.I. Vat Yellow 2** sample is determined by the area percent method, assuming all impurities have a similar response factor to the main component. The formula is as follows:

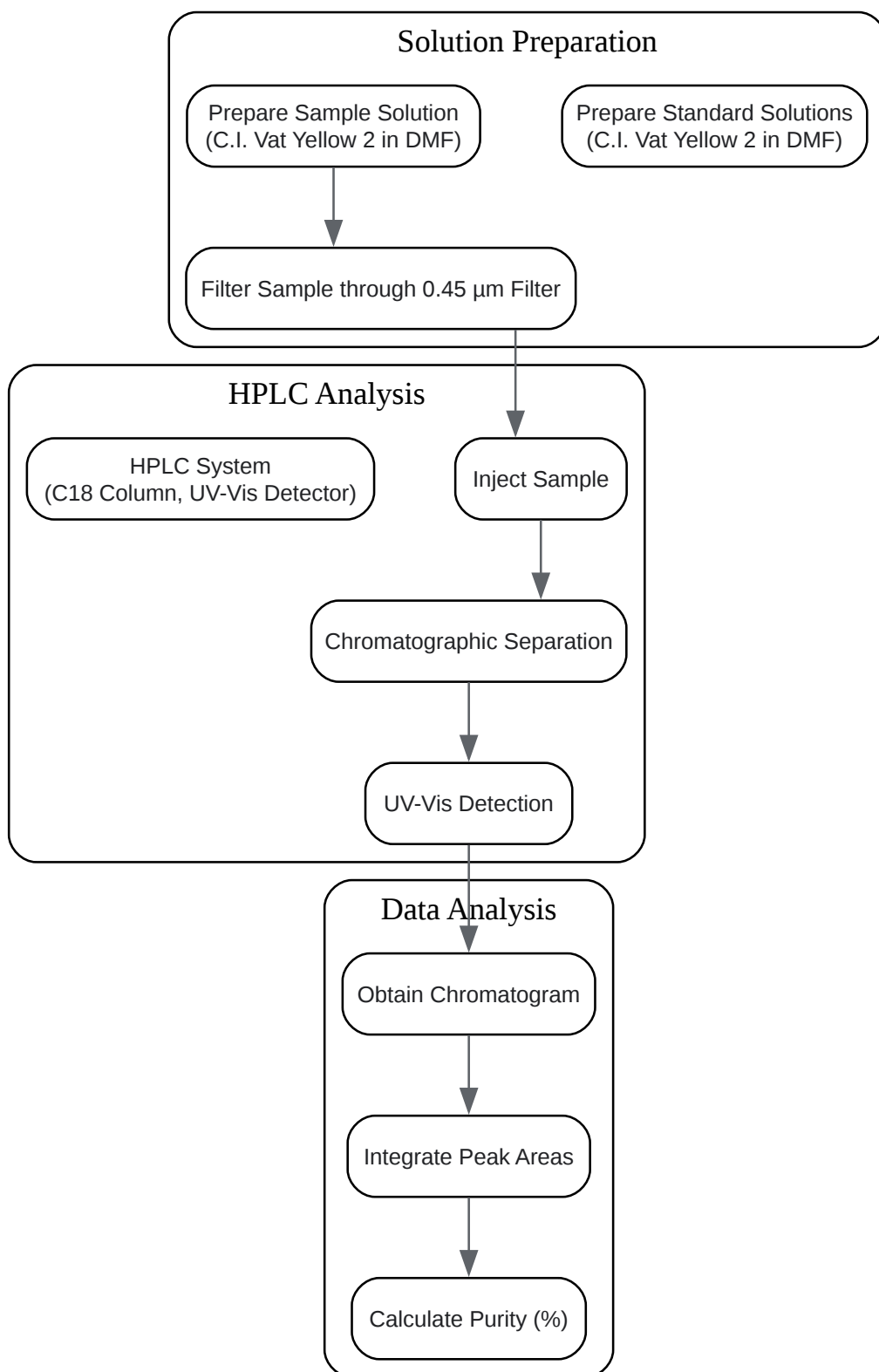
$$\text{Purity (\%)} = (\text{Area of C.I. Vat Yellow 2 Peak} / \text{Total Area of All Peaks}) \times 100$$

Data Presentation

The quantitative data for the HPLC analysis of **C.I. Vat Yellow 2** should be summarized as follows:

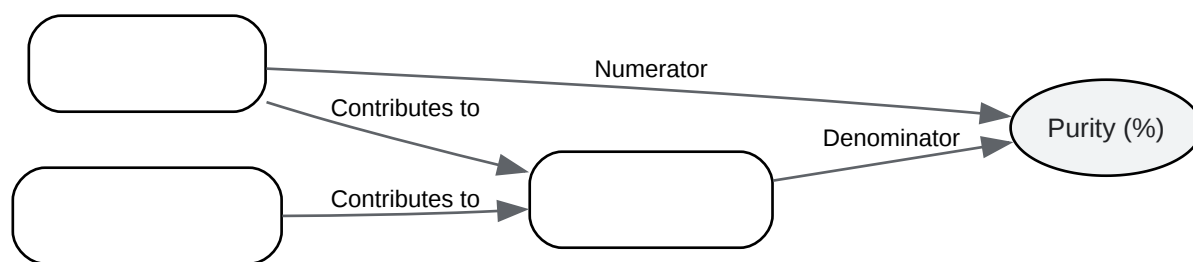
Parameter	Result
Retention Time of C.I. Vat Yellow 2 (min)	e.g., 15.2
Linearity (R ² of Calibration Curve)	> 0.999
Limit of Detection (LOD) (µg/mL)	To be determined
Limit of Quantitation (LOQ) (µg/mL)	To be determined
Purity of Sample (%)	Calculated from area percent
Major Impurities (Retention Time, % Area)	e.g., Impurity 1 (12.8 min, 0.5%), Impurity 2 (18.1 min, 0.3%)

Visualizations



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Caption: Experimental workflow for the HPLC-based purity determination of **C.I. Vat Yellow 2**.



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Caption: Logical relationship for calculating the purity of **C.I. Vat Yellow 2** from HPLC data.

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References

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